5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalenone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthalenone structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted naphthalenones and related structures. Examples include:
- 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- 5-(Trifluoromethyl)-1,2-dihydro-3H-benz[e]indene-3-one
Uniqueness
What sets 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one apart is its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high electronegativity and specific reactivity profiles .
Properties
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPGWVKTCNNPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C(F)(F)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722917 | |
Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-02-0 | |
Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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